molecular formula C8H17O5P B047203 Diethyl(1-carboxypropyl)phosphonate CAS No. 117898-77-8

Diethyl(1-carboxypropyl)phosphonate

Cat. No. B047203
CAS RN: 117898-77-8
M. Wt: 224.19 g/mol
InChI Key: NETDVWKQOUDENP-UHFFFAOYSA-N
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Description

Diethyl(1-carboxypropyl)phosphonate is a useful research chemical with the CAS number 117898-77-8 . It has a molecular weight of 224.19 and a molecular formula of C8H17O5P . The IUPAC name for this compound is 2-diethoxyphosphorylbutanoic acid .


Molecular Structure Analysis

The molecular structure of Diethyl(1-carboxypropyl)phosphonate includes a phosphorus atom bonded to two ethoxy groups and a butanoic acid group . The compound is canonicalized, and it has a complexity of 218 .


Physical And Chemical Properties Analysis

Diethyl(1-carboxypropyl)phosphonate has a molecular weight of 224.19 and a molecular formula of C8H17O5P . It has a heavy atom count of 14, a hydrogen bond acceptor count of 5, and a hydrogen bond donor count of 1 . Its rotatable bond count is 7, and it has a topological polar surface area of 72.8 .

Future Directions

Research involving phosphonates, including Diethyl(1-carboxypropyl)phosphonate, continues to be a field of interest. For instance, phosphonates have been studied for their potential in enhancing the flame retardance of polyacrylonitrile . Additionally, α-aminophosphonates have been studied for their inhibition effect on mild steel corrosion . These studies suggest potential future directions for the use and study of phosphonates.

properties

IUPAC Name

2-diethoxyphosphorylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17O5P/c1-4-7(8(9)10)14(11,12-5-2)13-6-3/h7H,4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETDVWKQOUDENP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447284
Record name Butanoic acid,2-(diethoxyphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diethoxyphosphoryl)butanoic acid

CAS RN

117898-77-8
Record name Butanoic acid,2-(diethoxyphosphinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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